2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid
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Overview
Description
2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid is a complex organic compound with a molecular formula of C19H39N5O8 and a molecular weight of 465.54 g/mol . This compound is characterized by its intricate structure, which includes multiple amino groups, an oxane ring, and a methoxycyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid involves several stepsThe reaction conditions typically involve the use of solvents such as ethanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate.
Reduction: Amino groups can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyridine: Shares the amino group but lacks the complex oxane ring structure.
2-amino-5-cyano-N,3-dimethylbenzamide: Contains similar functional groups but differs in its overall structure and properties.
Properties
CAS No. |
83860-41-7 |
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Molecular Formula |
C19H39N5O8 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid |
InChI |
InChI=1S/C18H37N5O5.CH2O3/c1-4-22-9-10-5-6-11(20)18(27-10)28-17-12(21)7-13(26-3)15(16(17)25)23(2)14(24)8-19;2-1(3)4/h10-13,15-18,22,25H,4-9,19-21H2,1-3H3;(H2,2,3,4) |
InChI Key |
RIMQPBXXVWHAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N.C(=O)(O)O |
Origin of Product |
United States |
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